Home > Products > Screening Compounds P505 > 2-[2-(2-chlorophenyl)vinyl]-3-(2-methoxy-5-methylphenyl)-4(3H)-quinazolinone
2-[2-(2-chlorophenyl)vinyl]-3-(2-methoxy-5-methylphenyl)-4(3H)-quinazolinone -

2-[2-(2-chlorophenyl)vinyl]-3-(2-methoxy-5-methylphenyl)-4(3H)-quinazolinone

Catalog Number: EVT-5516855
CAS Number:
Molecular Formula: C24H19ClN2O2
Molecular Weight: 402.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(2-(1-(4-Chlorophenyl)-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene) hydrazinyl)-2-methylquinazolin-4(3H)-one

  • Compound Description: This compound is a quinazolinone derivative that demonstrated potent antibacterial and antifungal activities in a study focusing on the synthesis and antimicrobial evaluation of novel 2-methyl-3-(2-(substituted ylidene)hydrazinyl)quinazolin-4(3H)-ones. []
  • Relevance: This compound shares the core quinazolin-4(3H)-one structure with the target compound. Both compounds feature substitutions at the 2 and 3 positions of the quinazolinone ring. The presence of a chlorine atom in the substituent at the 2-position further strengthens the structural similarity. This highlights the importance of the quinazolinone scaffold and specific substitutions in influencing biological activities. []

2-{3-[4-(4-Chlorophenyl)-1-piperazinyl]propyl}-4(3H)-quinazolinone (FR255595)

  • Compound Description: FR255595 is a potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor with promising neuroprotective effects. It demonstrated significant protection against cell death in both in vitro and in vivo models of Parkinson's disease. [, ]
  • Relevance: This compound shares the central quinazolin-4(3H)-one ring system with the target compound. Although the substituents at the 2 and 3 positions differ, the presence of a 4-chlorophenyl group in both FR255595 and the target compound emphasizes the potential significance of this moiety for biological activity, albeit potentially through different mechanisms. [, ]

3-(4-Methoxyphenyl)-2-styryl-4(3H)-quinazolinone

  • Compound Description: This compound was used as a precursor in the synthesis of 2-methoxy-5-{4-oxo-2-((E)-2-(4-sulfamoylphenyl)ethenyl-3, 4-dihydroquinazolin-3-yl)benzene-1-sulfonamide. []
  • Relevance: This compound exhibits significant structural similarity to the target compound, particularly in the arrangement of the substituents around the quinazolinone core. Both compounds possess a 3-aryl substituent and a 2-styryl group (a substituted ethylene connected to a phenyl group) on the quinazolin-4(3H)-one scaffold. The only difference lies in the specific substitutions on the phenyl rings. This highlights the importance of the core scaffold and the arrangement of the aryl and styryl substituents for potential biological activity. []

6-Bromo-2-phenyl-3-[(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]-4(3H)-quinazolinone (4)

  • Compound Description: This quinazolinone derivative exhibited the most potent antiviral activity against vaccinia virus in a study evaluating a series of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones for their antiviral activity and cytotoxicity. []
  • Relevance: This compound shares the quinazolin-4(3H)-one core structure with the target compound. Although it also has additional substitutions, specifically a bromine atom at the 6-position and a complex pyrimidine derivative at the 3-position, the presence of a phenyl group at the 2-position, similar to the target compound, emphasizes the potential role of this substitution in contributing to biological activity. []

3-amino-2-[3-(4-methoxy-3-methylphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-4(3H)-quinazolinone

  • Compound Description: This compound demonstrated potent inhibitory activity against the growth of the HepG2 liver cancer cell line in a study evaluating the cytotoxic activity of Schiff base derivatives of quinazolinone bearing pyrazoline. []
  • Relevance: This compound, although lacking the 2-styryl substituent, shares the core quinazolin-4(3H)-one structure with the target compound. Importantly, both compounds have an aryl group substituted at the 3-position, highlighting the potential significance of this structural feature for biological activity, even with different substitution patterns on the aryl ring. []

2‐[2‐(4‐chlorophenyl)vinyl]‐7‐chloro‐3‐(2‐sulfamoyl‐1, 3, 4‐thiadiazol‐5‐yl)quinazolin‐4(3H)‐one (7b)

  • Compound Description: This compound exhibited significant diuretic activity in a study evaluating the synthesis and pharmacological properties of new quinazolin‐4(3H)‐one derivatives containing either a thiazole or a 1, 3, 4‐thiadiazole moiety. []
  • Relevance: This compound shares a strikingly similar structure with the target compound. Both compounds possess a quinazolin-4(3H)-one core with a 2‐[2‐(4‐chlorophenyl)vinyl] substituent. The primary difference lies in the substituent at the 3-position, where the target compound features a (2-methoxy-5-methylphenyl) group while compound 7b has a (2-sulfamoyl-1, 3, 4-thiadiazol-5-yl) group. This structural similarity, with a minor variation in one substituent, makes 7b a very closely related compound and suggests the potential significance of the 2-[2-(4-chlorophenyl)vinyl]-quinazolin-4(3H)-one scaffold for diuretic activity. []

Properties

Product Name

2-[2-(2-chlorophenyl)vinyl]-3-(2-methoxy-5-methylphenyl)-4(3H)-quinazolinone

IUPAC Name

2-[(E)-2-(2-chlorophenyl)ethenyl]-3-(2-methoxy-5-methylphenyl)quinazolin-4-one

Molecular Formula

C24H19ClN2O2

Molecular Weight

402.9 g/mol

InChI

InChI=1S/C24H19ClN2O2/c1-16-11-13-22(29-2)21(15-16)27-23(14-12-17-7-3-5-9-19(17)25)26-20-10-6-4-8-18(20)24(27)28/h3-15H,1-2H3/b14-12+

InChI Key

SDEPCKODKZYHAP-WYMLVPIESA-N

SMILES

CC1=CC(=C(C=C1)OC)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CC=C4Cl

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CC=C4Cl

Isomeric SMILES

CC1=CC(=C(C=C1)OC)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=CC=C4Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.